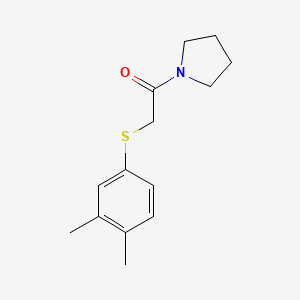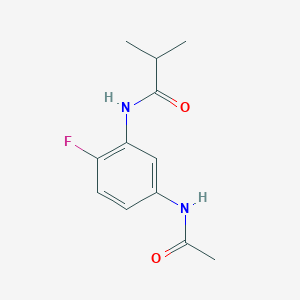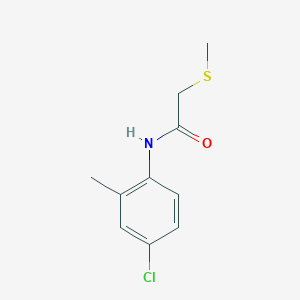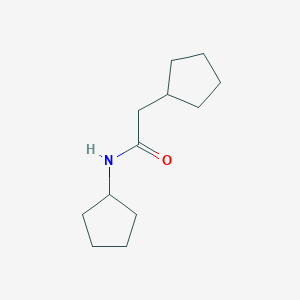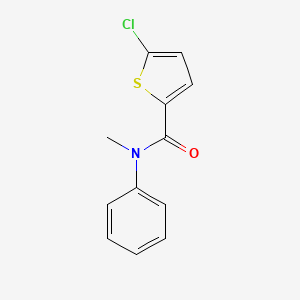
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in various physiological processes. It was first discovered in 1989 and has since been extensively studied for its potential therapeutic applications.
作用机制
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide exerts its effects by binding to specific receptors on the cell surface, known as PAC1 receptors. Upon binding, this compound activates a signaling pathway that leads to the activation of various intracellular enzymes and the subsequent regulation of gene expression. The precise mechanism of action of this compound is still being elucidated, but it is thought to involve the modulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including the regulation of hormone secretion, neurotransmitter release, and immune function. It has been shown to have neuroprotective effects, promote neuronal survival and differentiation, and modulate synaptic plasticity. This compound has also been shown to regulate the secretion of various hormones, including insulin, growth hormone, and corticotropin-releasing hormone. In addition, this compound has been shown to modulate immune function by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
One of the main advantages of using N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide in lab experiments is its specificity for the PAC1 receptor, which allows for precise modulation of cellular signaling pathways. This compound is also relatively stable and can be easily synthesized using the SPPS method. However, one limitation of using this compound in lab experiments is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are several future directions for research on N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide, including the development of novel therapeutic applications for various diseases. In neuroscience, this compound is being investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In endocrinology, this compound is being investigated as a potential treatment for diabetes and other metabolic disorders. In addition, this compound is being investigated as a potential treatment for autoimmune disorders, due to its ability to modulate immune function. Further research is needed to fully understand the therapeutic potential of this compound and its mechanisms of action.
合成方法
The synthesis of N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide involves the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a solid resin support, which is then cleaved to release the final peptide product. The SPPS method is widely used for the synthesis of peptides due to its efficiency and versatility.
科学研究应用
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and is being investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In endocrinology, this compound has been shown to regulate the secretion of various hormones, including insulin and growth hormone. In immunology, this compound has been shown to modulate the immune response and is being investigated as a potential treatment for autoimmune disorders.
属性
IUPAC Name |
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-13(16-11(2)18)8-5-9-14(10)17-15(19)12-6-3-4-7-12/h5,8-9,12H,3-4,6-7H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCBQBRIQJCCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCC2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

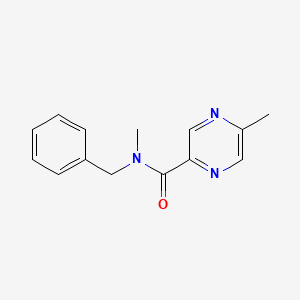
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)
